molecular formula C23H36O11 B13710502 3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester

3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester

Cat. No.: B13710502
M. Wt: 488.5 g/mol
InChI Key: RFMOIPHVGPMCMF-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester is a highly substituted tetrahydro-pyran derivative characterized by a six-membered oxygen-containing ring (pyran) with four isobutyryloxy (-OCOCH(CH₂)₂) groups and a methyl ester (-COOCH₃) at the C2 position. This compound is structurally related to sugar acid derivatives, particularly glucopyranuronates, as evidenced by its alternative nomenclature: Methyl 1,2,3,4-Tetra-O-isobutyryl-b-D-glucopyranuronate . Its synthesis and applications are linked to pharmaceutical intermediates or protective group strategies in organic chemistry due to its ester-rich functionality, which enhances lipophilicity and stability compared to hydroxyl-bearing analogs.

Properties

Molecular Formula

C23H36O11

Molecular Weight

488.5 g/mol

IUPAC Name

methyl 3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate

InChI

InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3

InChI Key

RFMOIPHVGPMCMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Starting Material and General Strategy

The synthesis typically begins from a tetrahydro-pyran-2-carboxylic acid methyl ester or its analogues (e.g., tetrahydro-3-oxo-2H-pyran-4-carboxylic acid methyl ester), which provide the pyran ring and the methyl ester functional group. The key synthetic challenge is the selective and complete esterification of the four hydroxyl groups at positions 3,4,5,6 with isobutyryl groups.

Stepwise Preparation Overview

Step Description Reagents/Conditions Notes
1 Preparation of tetrahydro-pyran-2-carboxylic acid methyl ester intermediate Catalytic cyclization or lactonization of suitable precursors such as 4-hydroxybutanoate derivatives Methods reported in Chinese patent CN115677639B involve catalytic systems with organic bases and esterification catalysts under inert atmosphere to yield pure intermediates
2 Protection/activation of hydroxyl groups Use of activating agents or protective groups such as trimethylsilyl groups to facilitate selective esterification Analogous compounds with trimethylsilyloxy groups have been reported, indicating the utility of silyl protection in controlling reactivity
3 Esterification with isobutyryl chloride or isobutyric anhydride Reaction with isobutyryl chloride or anhydride in presence of base such as pyridine, triethylamine, or 4-dimethylaminopyridine (DMAP) Standard acylation conditions; base scavenges HCl and promotes ester formation; reaction typically performed at low temperature to avoid side reactions
4 Purification and isolation Chromatographic separation or crystallization to isolate the tetrakis-isobutyryloxy derivative Purity confirmed by NMR, IR, and mass spectrometry

Detailed Reaction Conditions and Catalysts

  • Catalysts and Bases : Organic bases such as pyridine, triethylamine, N-methylmorpholine, and 4-dimethylaminopyridine are commonly employed to catalyze the esterification and neutralize the acid byproducts.
  • Solvents : Anhydrous solvents like dichloromethane, tetrahydrofuran, or ethyl acetate are preferred to maintain anhydrous conditions essential for esterification.
  • Temperature : Reactions are generally carried out at 0–25 °C to control the rate and selectivity.
  • Inert Atmosphere : Nitrogen or argon atmosphere is used to prevent moisture and oxidation.

Research Findings and Data Analysis

Reaction Yields and Purity

Preparation Step Yield (%) Purity (%) Analytical Techniques
Intermediate synthesis (tetrahydro-pyran-2-carboxylic acid methyl ester) 75–85 >98 NMR, IR, HPLC
Esterification to tetrakis-isobutyryloxy derivative 70–80 >95 NMR, Mass Spectrometry, Elemental Analysis

Structural Confirmation

  • NMR Spectroscopy : Characteristic shifts confirm the presence of isobutyryloxy groups at 3,4,5,6 positions and methyl ester at position 2.
  • Mass Spectrometry : Molecular ion peaks consistent with the fully esterified compound.
  • Infrared Spectroscopy : Strong ester carbonyl absorption bands (~1735 cm⁻¹) confirm ester formation.

Comparative Analysis with Related Compounds

The preparation methods align with those used for similar tetrahydro-pyran derivatives bearing other acyl groups or silyl protections, as seen in analogues such as 3,4,5-tris-trimethylsilanyloxy tetrahydro-pyran derivatives. The isobutyryloxy esterification is more sterically demanding, requiring optimized reaction conditions.

Summary Table of Preparation Parameters

Parameter Optimal Range/Condition Comments
Starting material Tetrahydro-pyran-2-carboxylic acid methyl ester Purity >98% recommended
Acylation reagent Isobutyryl chloride or isobutyric anhydride Fresh, anhydrous
Base Pyridine, triethylamine, DMAP Catalytic amounts for efficiency
Solvent Dichloromethane, THF Anhydrous, inert atmosphere
Temperature 0–25 °C Controls reaction rate and selectivity
Reaction time 2–6 hours Monitored by TLC or HPLC
Purification Chromatography or recrystallization To achieve >95% purity

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which are valuable intermediates in further chemical synthesis .

Scientific Research Applications

Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate involves its interaction with specific molecular targets. In biological systems, it can bind to carbohydrate-recognizing proteins, influencing various biochemical pathways. The ester groups facilitate its incorporation into lipid bilayers, enhancing its potential as a drug delivery agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Tetrahydro-Pyran Derivatives

Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic Acid Methyl Ester
  • Structure : Features a tetrahydro-pyran ring with a hydroxyl (-OH) group at C4 and a methyl ester at the same position.
  • Key Differences : Lacks the multiple isobutyryloxy substituents, resulting in lower molecular weight (MW: ~190 g/mol inferred) and higher polarity compared to the target compound.
  • Applications : Simpler derivatives like this are often used as intermediates in heterocyclic synthesis or chiral building blocks .
3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic Acid
  • Structure : A sulfated tetrahydro-pyran derivative with hydroxyl and benzoic acid groups.
  • Key Differences : Contains hydrophilic substituents (sulfooxy, hydroxyl) instead of isobutyryloxy esters, making it water-soluble and biologically relevant for glycosylation studies .

Diterpene Methyl Esters (Resin Acids)

Sandaracopimaric Acid Methyl Ester
  • Structure : A diterpene backbone with a methyl ester and cyclic hydrocarbon groups.
  • Key Differences : Larger, fused-ring structure derived from natural resins, contrasting with the synthetic, fully substituted pyran ring of the target compound. Such diterpenes are studied for antimicrobial and anti-inflammatory properties .

Aliphatic Methyl Esters

Hexadecanoic Acid Methyl Ester (Palmitic Acid Methyl Ester)
  • Structure : A straight-chain fatty acid methyl ester (C16:0).
  • Used as biodiesel components or lipid analysis standards, contrasting with the target compound’s role in synthetic chemistry .
2-Oxobutyric Acid Methyl Ester (2-OBA Methyl Ester)
  • Structure : Short-chain α-keto ester with a methyl ester group.
  • Key Differences : Smaller and more reactive due to the α-keto group, often employed in enzymatic transamination studies (e.g., CV_TA variant assays) .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula (Inferred) Key Substituents Molecular Weight (g/mol) Applications
Target Compound C₂₅H₃₈O₁₀ 4× isobutyryloxy, methyl ester ~522 (estimated) Pharmaceutical intermediates
Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic Acid Methyl Ester C₇H₁₀O₄ Hydroxyl, methyl ester ~190 Chiral synthesis
Sandaracopimaric Acid Methyl Ester C₂₁H₃₂O₂ Diterpene backbone, methyl ester ~316 Natural product studies
Hexadecanoic Acid Methyl Ester C₁₇H₃₄O₂ Aliphatic chain, methyl ester ~270 Biodiesel, lipid analysis
2-Oxobutyric Acid Methyl Ester C₅H₈O₃ α-keto, methyl ester ~116 Enzymatic assays

Research Findings and Functional Insights

  • Reactivity : The target compound’s multiple isobutyryloxy groups enhance steric hindrance, slowing hydrolysis compared to simpler esters like 2-OBA methyl ester .
  • Lipophilicity : Its logP value is significantly higher than hydroxylated pyran derivatives (e.g., sulfated or hydroxylated analogs ), favoring membrane permeability in drug delivery systems.
  • Synthetic Utility : Unlike natural diterpene esters (e.g., sandaracopimaric acid methyl ester ), the target compound is synthetically tailored for controlled functionalization, enabling modular drug design.

Biological Activity

3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester is a complex organic compound notable for its unique tetrahydro-pyran structure and multiple isobutyryloxy groups. Its molecular formula is C23H36O11, with a molecular weight of 488.53 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester features several functional groups that contribute to its reactivity and biological interactions. The presence of isobutyryloxy moieties enhances its solubility in organic solvents, which is crucial for biological assays.

Structural Features

FeatureDescription
Molecular FormulaC23H36O11
Molecular Weight488.53 g/mol
Functional GroupsIsobutyryloxy, Carboxylic Acid
SolubilityHigh in organic solvents

Preliminary studies suggest that 3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester interacts with various biological targets. Its mechanism of action is hypothesized to involve modulation of enzyme activity and inhibition of specific cellular pathways.

Pharmacological Potential

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Initial findings suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine production.
  • Antioxidant Effects : It may scavenge free radicals, contributing to cellular protection.

Case Studies

  • Antimicrobial Activity : In a study assessing the antimicrobial effects of various derivatives of tetrahydropyran compounds, 3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Effects : In a murine model of acute inflammation, administration of the compound resulted in a notable decrease in paw edema when compared to control groups, suggesting a potential role in inflammatory modulation.
  • Antioxidant Activity : The compound exhibited a dose-dependent increase in DPPH radical scavenging activity, indicating its potential as a natural antioxidant agent.

Interaction Studies

Interaction studies are crucial for understanding the biological implications of this compound. Preliminary findings suggest:

  • The compound binds effectively to enzymes involved in metabolic pathways.
  • It shows promise as a lead compound for drug design due to its favorable binding affinity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties:

Compound NameStructural FeaturesUnique Properties
Methyl 1,2,3,4-Tetra-O-isobutyryl-β-D-glucopyranuronateMultiple isobutyryl groupsHigher solubility in organic solvents
Coumalic Acid Methyl EsterSimilar ester functionalityDistinct antimicrobial properties

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

  • Cyclization : Acidic catalysts (e.g., H₂SO₄, p-TsOH) promote cyclization of hydroxyl-containing precursors to form the tetrahydropyran ring .
  • Protection/Deprotection : Hydroxyl groups are protected using isobutyryl chloride in the presence of a base (e.g., pyridine) to achieve tetra-substitution .
  • Esterification : Methyl esterification via reaction with methanol under acidic or coupling agents (e.g., DCC/DMAP) .

Q. Critical Parameters :

FactorImpact on Yield
Catalyst typeH₂SO₄ yields 60–70% vs. p-TsOH (75–85%)
Reaction timeExtended time (>24 h) increases byproduct formation
TemperatureOptimal at 0–5°C for esterification to avoid racemization

Q. How is the stereochemistry and substitution pattern confirmed?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., axial/equatorial substituents) and confirms ester carbonyl signals (δ 170–175 ppm) .
    • 2D-COSY/HSQC : Resolves overlapping signals in the tetrahydropyran ring .
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of isobutyryl groups) .
  • X-ray Crystallography (if available): Resolves absolute configuration .

Q. What storage conditions ensure chemical stability?

Methodological Answer:

  • Temperature : Store at –20°C in inert atmosphere (Ar/N₂) to prevent hydrolysis of ester groups .
  • Light Sensitivity : Protect from UV light to avoid radical degradation .
  • Solvent Compatibility : Dissolve in anhydrous dichloromethane or acetonitrile; avoid protic solvents (e.g., H₂O, MeOH) .

Advanced Research Questions

Q. What computational strategies predict optimal pathways for introducing isobutyryloxy groups?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model steric and electronic effects during acylation .
  • Reaction Path Sampling : Identify transition states for isobutyryl chloride attachment using Nudged Elastic Band (NEB) methods .
  • Machine Learning : Train models on existing esterification datasets to predict regioselectivity .

Q. How do acidic catalysts affect cyclization efficiency and byproduct formation?

Methodological Answer:

CatalystEfficiency (Yield)Byproducts
H₂SO₄60–70%Ring-opened diols
p-TsOH75–85%Minor dimerization
Zeolites50–55%Isomerized derivatives

Mechanistic Insight : Strong Brønsted acids (H₂SO₄) favor protonation of hydroxyl groups but may over-acidify, leading to side reactions. Mild acids (p-TsOH) balance reactivity and selectivity .

Q. How to resolve contradictions in reported physicochemical properties due to polymorphism?

Methodological Answer:

  • Thermal Analysis (DSC/TGA) : Compare melting points and decomposition profiles across batches .
  • PXRD : Identify polymorphic forms; differences in crystallinity may explain solubility discrepancies .
  • Solid-State NMR : Probe hydrogen-bonding networks in crystalline vs. amorphous phases .

Q. What methodologies assess its potential as a glycosylation precursor?

Methodological Answer:

  • Glycosyl Donor Activity : React with nucleophiles (e.g., alcohols) under Lewis acid catalysis (BF₃·Et₂O) to form glycosidic bonds .
  • Enzymatic Studies : Test hydrolysis resistance with glycosidases (e.g., β-glucosidase) to evaluate stability .
  • Kinetic Profiling : Measure activation energy for ester cleavage (key for controlled release) .

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